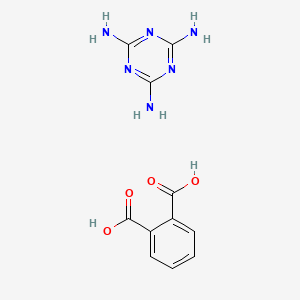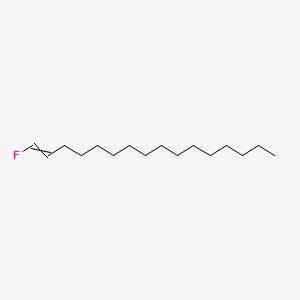
1-Fluorohexadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorohexadec-1-ene is an organic compound with the molecular formula C₁₆H₃₁F It is a fluorinated alkene, characterized by the presence of a fluorine atom attached to the first carbon of a hexadecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluorohexadec-1-ene can be synthesized through several methods. One common approach involves the fluorination of hexadec-1-ene. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe and efficient production of the compound. The process may also include purification steps such as distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluorohexadec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used.
Major Products:
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-Fluorohexadec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Medicine: Research into fluorinated drugs often involves compounds like this compound as intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-fluorohexadec-1-ene exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, making it more reactive in certain conditions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Hexadec-1-ene: Lacks the fluorine atom, making it less reactive in certain fluorination reactions.
1-Bromohexadec-1-ene: Contains a bromine atom instead of fluorine, leading to different reactivity and applications.
1-Chlorohexadec-1-ene: Similar to the bromo compound but with chlorine, affecting its chemical behavior.
Uniqueness: 1-Fluorohexadec-1-ene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine’s high electronegativity and small atomic size make the compound more reactive in specific reactions, and it can also influence the physical properties of materials in which it is incorporated.
Propiedades
Fórmula molecular |
C16H31F |
|---|---|
Peso molecular |
242.42 g/mol |
Nombre IUPAC |
1-fluorohexadec-1-ene |
InChI |
InChI=1S/C16H31F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h15-16H,2-14H2,1H3 |
Clave InChI |
MONNZCLQKQDMGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


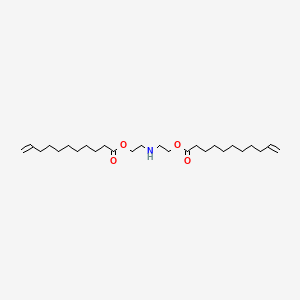

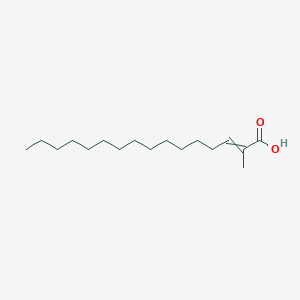
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459315.png)

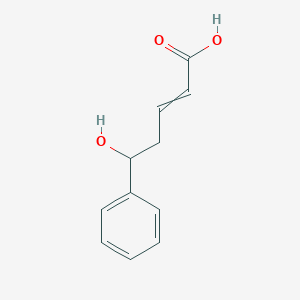
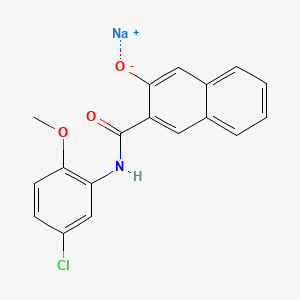
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

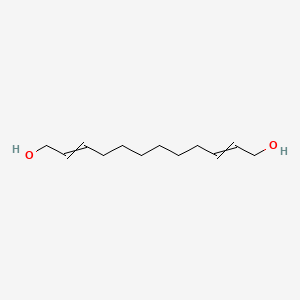

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
